molecular formula C15H16N2O3S2 B4780509 2-[(2-{[5-METHYL-4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]AMINO}-2-OXOETHYL)SULFANYL]ACETIC ACID

2-[(2-{[5-METHYL-4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]AMINO}-2-OXOETHYL)SULFANYL]ACETIC ACID

Cat. No.: B4780509
M. Wt: 336.4 g/mol
InChI Key: WUOVATBOYPHZEA-UHFFFAOYSA-N
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Description

2-[(2-{[5-METHYL-4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]AMINO}-2-OXOETHYL)SULFANYL]ACETIC ACID is a complex organic compound featuring a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-(4-methylphenyl)-2-aminothiazole with 2-bromoacetic acid under basic conditions to form the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[(2-{[5-METHYL-4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]AMINO}-2-OXOETHYL)SULFANYL]ACETIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selective reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole compounds .

Scientific Research Applications

2-[(2-{[5-METHYL-4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]AMINO}-2-OXOETHYL)SULFANYL]ACETIC ACID has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(2-{[5-METHYL-4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]AMINO}-2-OXOETHYL)SULFANYL]ACETIC ACID involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit key enzymes involved in bacterial metabolism .

Comparison with Similar Compounds

Properties

IUPAC Name

2-[2-[[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl]sulfanylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S2/c1-9-3-5-11(6-4-9)14-10(2)22-15(17-14)16-12(18)7-21-8-13(19)20/h3-6H,7-8H2,1-2H3,(H,19,20)(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUOVATBOYPHZEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)CSCC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2-{[5-METHYL-4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]AMINO}-2-OXOETHYL)SULFANYL]ACETIC ACID
Reactant of Route 2
Reactant of Route 2
2-[(2-{[5-METHYL-4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]AMINO}-2-OXOETHYL)SULFANYL]ACETIC ACID
Reactant of Route 3
Reactant of Route 3
2-[(2-{[5-METHYL-4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]AMINO}-2-OXOETHYL)SULFANYL]ACETIC ACID
Reactant of Route 4
Reactant of Route 4
2-[(2-{[5-METHYL-4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]AMINO}-2-OXOETHYL)SULFANYL]ACETIC ACID
Reactant of Route 5
Reactant of Route 5
2-[(2-{[5-METHYL-4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]AMINO}-2-OXOETHYL)SULFANYL]ACETIC ACID
Reactant of Route 6
2-[(2-{[5-METHYL-4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]AMINO}-2-OXOETHYL)SULFANYL]ACETIC ACID

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